molecular formula C8H14O2 B8689580 (3-Cyclobutyloxetan-3-yl)methanol

(3-Cyclobutyloxetan-3-yl)methanol

Cat. No.: B8689580
M. Wt: 142.20 g/mol
InChI Key: XOCIYDGTPXCHGJ-UHFFFAOYSA-N
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Description

(3-Cyclobutyloxetan-3-yl)methanol (CAS: 131505-95-8) is a bicyclic alcohol with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol . Its structure features an oxetane ring (a four-membered oxygen-containing heterocycle) fused to a cyclobutyl group, with a hydroxymethyl substituent at the 3-position of the oxetane.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3-cyclobutyloxetan-3-yl)methanol

InChI

InChI=1S/C8H14O2/c9-4-8(5-10-6-8)7-2-1-3-7/h7,9H,1-6H2

InChI Key

XOCIYDGTPXCHGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(COC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Fluorinated Oxetane Derivatives
  • [3-(Fluoromethyl)oxetan-3-yl]methanamine (CAS: 1781044-26-5, C₅H₁₀FNO): Key Difference: Replaces the cyclobutyl group with a fluoromethyl substituent. Impact: Fluorine’s electronegativity enhances polarity and metabolic stability compared to the cyclobutyl analog. The amine group introduces basicity, altering solubility and reactivity .
  • 3,3-Bis(fluoromethyl)oxetane (CAS: 338-61-4, C₅H₈F₂O): Key Difference: Two fluoromethyl groups at the 3-position of oxetane.
Cyclobutyl-Methanol Derivatives
  • (trans-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol: Key Difference: Incorporates a bulky silyl-protecting group on the cyclobutyl ring. Impact: Enhances steric hindrance, improving stability during synthetic manipulations. The silyl group can be selectively removed, offering versatility in multi-step syntheses .
  • (3,3-Difluorocyclobutyl)methanol: Key Difference: Two fluorine atoms on the cyclobutyl ring. Impact: Fluorination increases ring strain and acidity of the alcohol group (lower pKa) compared to the non-fluorinated (3-Cyclobutyloxetan-3-yl)methanol .
Oxetane-Oxane Hybrids
  • [3-(Oxan-4-yl)oxetan-3-yl]methanol (CAS: 1889544-67-5, C₉H₁₆O₃): Key Difference: Replaces cyclobutyl with a tetrahydropyran (oxane) ring. Molecular weight increases to 172.23 g/mol .

Structural and Property Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₈H₁₄O₂ 142.2 Oxetane, cyclobutyl, alcohol High ring strain, moderate polarity
[3-(Oxan-4-yl)oxetan-3-yl]methanol C₉H₁₆O₃ 172.23 Oxetane, oxane, alcohol Reduced strain, higher solubility
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O 122.12 Cyclobutyl, difluoro, alcohol Increased acidity, metabolic resistance
3,3-Bis(fluoromethyl)oxetane C₅H₈F₂O 122.12 Oxetane, bis(fluoromethyl) Stabilized against nucleophilic ring-opening

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